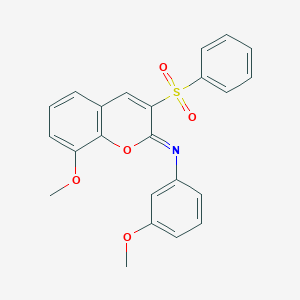![molecular formula C25H21ClFN3O2 B11429044 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B11429044.png)
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole, chlorophenoxy, and fluorophenyl groups
Preparation Methods
The synthesis of 4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chlorophenoxy Group: This step involves the reaction of the benzodiazole core with a chlorophenoxy ethyl halide in the presence of a base to form the desired ether linkage.
Introduction of the Fluorophenyl Group: The final step involves the coupling of the intermediate with a fluorophenyl pyrrolidinone derivative, possibly through a nucleophilic substitution reaction.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy and fluorophenyl sites, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOCH3).
Scientific Research Applications
4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and testing.
Materials Science: Its unique chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole core may interact with receptor sites, while the chlorophenoxy and fluorophenyl groups could modulate the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE include:
Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.
Chlorophenoxy Derivatives: Compounds featuring the chlorophenoxy group attached to different cores.
Fluorophenyl Derivatives: Compounds with the fluorophenyl group linked to various other functional groups.
The uniqueness of 4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE lies in its specific combination of these functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21ClFN3O2 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H21ClFN3O2/c26-18-7-1-6-12-23(18)32-14-13-29-22-11-5-3-9-20(22)28-25(29)17-15-24(31)30(16-17)21-10-4-2-8-19(21)27/h1-12,17H,13-16H2 |
InChI Key |
DYWSNECLBJWXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-N-[(4-phenyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]benzamide](/img/structure/B11428966.png)
![N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11428974.png)
![Methyl 4-({[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11428980.png)
![N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11428987.png)
![8-(3-bromophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428989.png)

![8-(2-chloro-6-fluorophenyl)-3-(3-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428998.png)
![3-(4-fluorophenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429000.png)
![3-amino-6-benzyl-N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11429006.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11429012.png)
![N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11429017.png)
![5-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11429034.png)

![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B11429054.png)
